N'-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N'-propan-2-yloxamide
Description
N’-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide is an organic compound that features a complex structure with a chlorophenyl group, a methylpyrazol group, and a propan-2-yloxamide group
Properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-11(2)21(10-12-5-4-6-13(17)9-12)16(23)15(22)18-14-7-8-20(3)19-14/h4-9,11H,10H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKBCKLLOBKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(=O)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 3-chlorobenzyl chloride.
Pyrazole Formation: The next step involves the reaction of 3-chlorobenzyl chloride with 1-methylpyrazole under basic conditions to form the corresponding pyrazole derivative.
Oxamide Formation: Finally, the pyrazole derivative is reacted with isopropyl oxalyl chloride in the presence of a base to yield N’-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of N’-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide
- N’-[(3-bromophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide
- N’-[(3-chlorophenyl)methyl]-N-(1-ethylpyrazol-3-yl)-N’-propan-2-yloxamide
Uniqueness
N’-[(3-chlorophenyl)methyl]-N-(1-methylpyrazol-3-yl)-N’-propan-2-yloxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylpyrazol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
